[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound characterized by its unique structure, which includes multiple thieno and dioxin rings, as well as trimethylstannyl groups
Preparation Methods
The synthesis of [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves multiple steps, typically starting with the preparation of the thieno and dioxin rings. These rings are then functionalized with ethylhexyl groups and trimethylstannyl groups through a series of reactions, including halogenation and stannylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
- Oxidation : The thieno and dioxin rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the stannyl groups, converting them to other functional groups.
- Substitution : The trimethylstannyl groups can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a bioactive compound with applications in drug discovery.
- Medicine : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:
- Bis(2-ethylhexyl) terephthalate : A plasticizer with similar ethylhexyl groups but different core structure .
- 1D open-framework metal phosphates : Compounds with similar structural complexity and potential applications in materials science . The uniqueness of [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of thieno and dioxin rings with trimethylstannyl groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C44H62O4S4Sn2 |
---|---|
Molecular Weight |
1020.6 g/mol |
IUPAC Name |
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H44O4S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-27-31-33(41-17-15-39-31)37(45-27)29-25-13-19-44-36(25)30(26-14-20-43-35(26)29)38-34-32(40-16-18-42-34)28(46-38)22-24(8-4)12-10-6-2;;;;;;;;/h13-14,23-24H,5-12,15-18,21-22H2,1-4H3;6*1H3;; |
InChI Key |
KDJCBHUGBKESAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=C7C(=C(S6)CC(CC)CCCC)OCCO7)[Sn](C)(C)C)OCCO2 |
Origin of Product |
United States |
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